molecular formula C17H14FN3O3S B2720182 2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 896349-17-0

2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2720182
CAS No.: 896349-17-0
M. Wt: 359.38
InChI Key: SFCRDGQJDJBRJO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C17H14FN3O3S and its molecular weight is 359.38. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation

Research has identified 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds structurally related to 2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide, showing potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds were evaluated for binding and inhibitory effects against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX), demonstrating varied pharmacological activities (Faheem, 2018).

Synthesis and Biological Screening

A study focused on the synthesis and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide variants, showcasing their activity against enzymes like acetylcholinesterase (AChE) and lipoxygenase (LOX). This research emphasizes the compound's relevance in developing enzyme inhibitors with potential therapeutic applications (Rehman et al., 2013).

Antimicrobial and Anti-inflammatory Properties

Further exploration into 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety revealed their significant in vivo anti-convulsant and anti-inflammatory activities. Supported by in silico molecular docking studies, these compounds were identified as promising inhibitors of cyclooxygenase-2 and voltage-gated sodium channels, comparing favorably with standard drugs (Bhat et al., 2016).

Material Science Applications

In material science, the corrosion inhibition properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole on mild steel in sulfuric acid medium were investigated, revealing high efficiency as a corrosion inhibitor. This demonstrates the compound's utility in protecting metallic materials from corrosive environments (Bouklah et al., 2006).

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-6-2-11(3-7-13)16-20-21-17(24-16)19-15(22)10-25-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCRDGQJDJBRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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